REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.NC1C([N+:17]([O-:19])=[O:18])=C(C)C=C(C)N=1.OS(O)(=O)=O.[N+]([O-])(O)=O.[NH4+].[OH-]>>[NH:1]([C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1)[N+:17]([O-:19])=[O:18] |f:0.1,4.5|
|
Name
|
2-Amino-4,6-dimethyl-3-nitropyridine 2-Amino-4,6-dimethylpyridine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=C1)C)C.NC1=NC(=CC(=C1[N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred (mechanical) at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature until the mixture
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to -10 C
|
Type
|
TEMPERATURE
|
Details
|
and a pre-cooled
|
Type
|
ADDITION
|
Details
|
was added at such a rate as not
|
Type
|
TEMPERATURE
|
Details
|
to raise
|
Type
|
CUSTOM
|
Details
|
the internal reaction temperatures above -9° C
|
Type
|
ADDITION
|
Details
|
Ten minutes after the addition
|
Type
|
TEMPERATURE
|
Details
|
this cooled (-10°C.) mixture
|
Type
|
TEMPERATURE
|
Details
|
while cooling (ice bath)
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
N([N+](=O)[O-])C1=NC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |